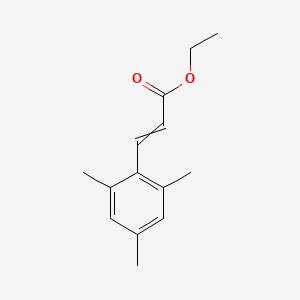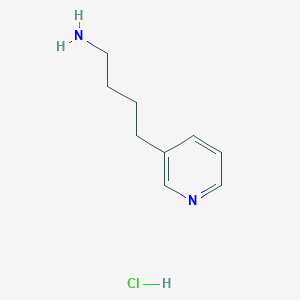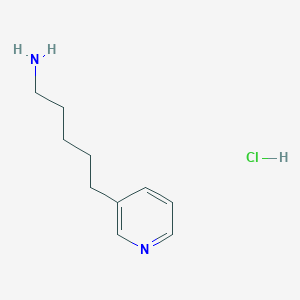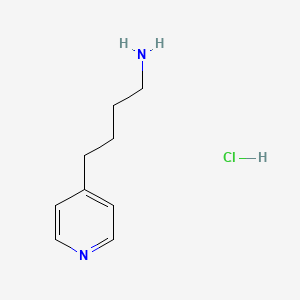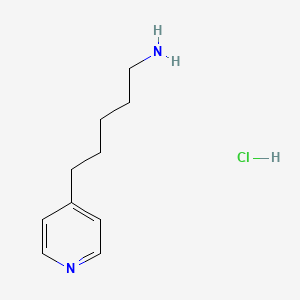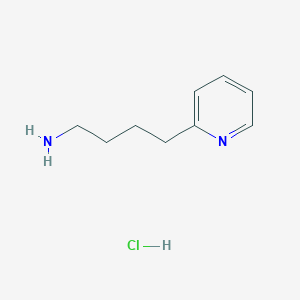
4-Pyridin-2-ylbutan-1-amine;hydrochloride
描述
4-Pyridin-2-ylbutan-1-amine;hydrochloride (4-PBAHCl) is a compound consisting of a pyridine ring and a butanamine group connected by a hydrochloride group. It is a colorless, crystalline solid that is soluble in water and has a melting point of approximately 150-155°C. 4-PBAHCl has a wide range of applications in scientific research, including biochemical and physiological effects, synthesis methods, and mechanisms of action.
作用机制
The mechanism of action of 4-Pyridin-2-ylbutan-1-amine;hydrochloride is not yet fully understood. However, it is believed that the compound binds to a specific receptor in the cell membrane, which then activates a signaling pathway that leads to a physiological response. This response can be used to study the effects of various compounds on biological systems.
生化和生理效应
The biochemical and physiological effects of 4-Pyridin-2-ylbutan-1-amine;hydrochloride have been studied extensively. It has been found to be an effective inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the body, which can have a variety of effects on the nervous system. Additionally, 4-Pyridin-2-ylbutan-1-amine;hydrochloride has been found to be a potent inhibitor of the enzyme phosphodiesterase, which is involved in the breakdown of nucleotides.
实验室实验的优点和局限性
The advantages of using 4-Pyridin-2-ylbutan-1-amine;hydrochloride in laboratory experiments include its relatively low cost and availability, as well as its stability in aqueous solutions. Additionally, 4-Pyridin-2-ylbutan-1-amine;hydrochloride is relatively easy to synthesize and can be used in a variety of experiments. However, there are some limitations to using 4-Pyridin-2-ylbutan-1-amine;hydrochloride in laboratory experiments. For example, it is not as soluble in organic solvents as some other compounds, which can limit its use in certain experiments. Additionally, the compound is not very stable in acidic solutions, which can limit its use in certain biochemical and physiological experiments.
未来方向
The future directions for 4-Pyridin-2-ylbutan-1-amine;hydrochloride research include further investigation into its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research could be done to identify new synthesis methods for the compound, as well as new applications for it in laboratory experiments. Finally, further research could be done to explore the potential therapeutic applications of 4-Pyridin-2-ylbutan-1-amine;hydrochloride, such as its use in the treatment of certain neurological disorders.
科学研究应用
4-Pyridin-2-ylbutan-1-amine;hydrochloride is used in a variety of scientific research applications. It is used in biochemical and physiological research to study the effects of various compounds on biological systems. It can also be used in synthesis methods to produce other compounds. Additionally, 4-Pyridin-2-ylbutan-1-amine;hydrochloride is used in mechanism of action studies to investigate how certain compounds interact with biological systems.
属性
IUPAC Name |
4-pyridin-2-ylbutan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2.ClH/c10-7-3-1-5-9-6-2-4-8-11-9;/h2,4,6,8H,1,3,5,7,10H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTMHRVGREMOIMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCCCN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70704588 | |
| Record name | 4-(Pyridin-2-yl)butan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70704588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 53485417 | |
CAS RN |
84359-13-7 | |
| Record name | 4-(Pyridin-2-yl)butan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70704588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



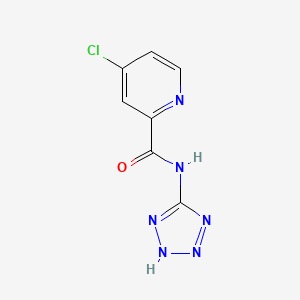
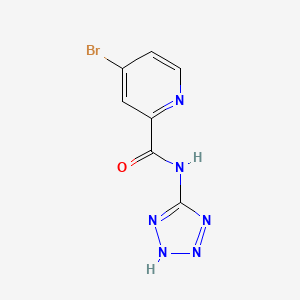
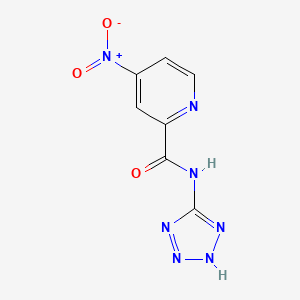
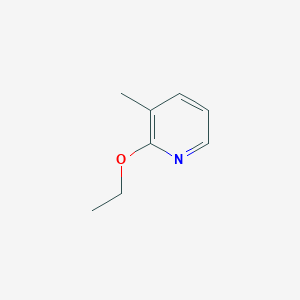

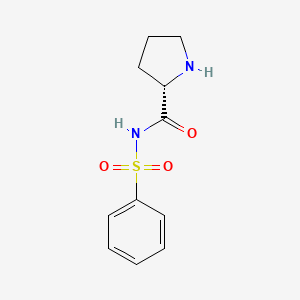
![5,7-Dichloro-3-methylisoxazolo[4,5-b]pyridine](/img/structure/B3331488.png)

